molecular formula C8H7BFNO2 B7954680 [5-(Cyanomethyl)-2-fluorophenyl]boronic acid

[5-(Cyanomethyl)-2-fluorophenyl]boronic acid

Cat. No.: B7954680
M. Wt: 178.96 g/mol
InChI Key: YOFODJOCSWZIJB-UHFFFAOYSA-N
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Description

[5-(Cyanomethyl)-2-fluorophenyl]boronic acid is an organoboron compound with the molecular formula C8H7BFNO2. It is a boronic acid derivative that features a cyanomethyl group and a fluorine atom attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Cyanomethyl)-2-fluorophenyl]boronic acid typically involves the reaction of 5-(cyanomethyl)-2-fluorobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[5-(Cyanomethyl)-2-fluorophenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [5-(Cyanomethyl)-2-fluorophenyl]boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Biology and Medicine

Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in designing enzyme inhibitors .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Cyanomethyl)-2-fluorophenyl]boronic acid is unique due to the presence of both cyanomethyl and fluorine groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for selective reactions and the formation of complex molecules that are challenging to synthesize using other boronic acids .

Properties

IUPAC Name

[5-(cyanomethyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-8-2-1-6(3-4-11)5-7(8)9(12)13/h1-2,5,12-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFODJOCSWZIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CC#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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